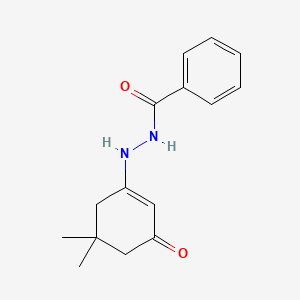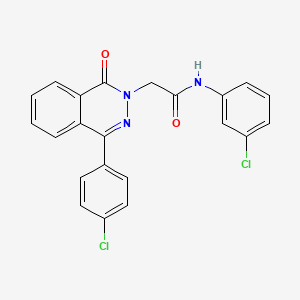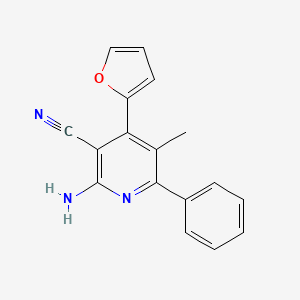
methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” is a chemical entity with specific properties and applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which can improve the solubility and stability of the compound
Analytical Techniques: Various analytical techniques are employed to ensure the proper formation of the inclusion complexes and to verify the purity of the compound.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include:
Batch Reactors: Utilized for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Compound “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in industrial processes for the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of compound “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Enzyme Inhibition: It may inhibit certain enzymes, altering metabolic pathways and cellular functions.
Signal Transduction: The compound can modulate signal transduction pathways, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Compound A: Shares structural similarities with “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” but differs in its functional groups and reactivity.
Compound B: Another related compound with similar applications but distinct chemical properties.
Compound C: Exhibits comparable biological activity but varies in its mechanism of action.
Uniqueness: Compound “this compound” is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form stable inclusion complexes with cyclodextrins sets it apart from other similar compounds, enhancing its solubility and stability in various applications .
Propriétés
IUPAC Name |
methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-10-3(8)2-5-4(9)7-6-2/h1H3,(H2,5,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKBXZPKSLZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=O)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NC(=O)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B7783335.png)
![2-[(E)-{2-[(4-benzylpiperazin-1-ium-1-yl)acetyl]hydrazinylidene}methyl]-6-(prop-2-en-1-yl)phenolate](/img/structure/B7783350.png)
![3-amino-2-benzoyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B7783359.png)


![2-[[(5-chloropyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7783387.png)
![6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7783390.png)
![{7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B7783394.png)

![(2S)-3-METHYL-2-[({1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}CARBONYL)AMINO]BUTANOIC ACID](/img/structure/B7783401.png)
![[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B7783404.png)
![Tert-butyl {5-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-oxadiazol-2-yl]pentyl}carbamate](/img/structure/B7783407.png)

